Cas no 259150-97-5 (Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate)
Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
- 3-Phenyl-[1,2,4]oxadiazol-5-carbonsaeure-methylester
- 3-phenyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester
- AGN-PC-010DY8
- ANW-55315
- CTK6J1412
- methyl 3-phenyl[1,2,4]oxadiazole-5-carboxylate
- SBB093281
- STK278193
- 4Z-0816
- MFCD08056635
- 259150-97-5
- AKOS005070669
- DTXSID00586157
- 1,2,4-Oxadiazole-5-carboxylic acid, 3-phenyl-, methyl ester
- Methyl3-phenyl-1,2,4-oxadiazole-5-carboxylate
- A912070
- DB-370843
-
- MDL: MFCD08056635
- Inchi: 1S/C10H8N2O3/c1-14-10(13)9-11-8(12-15-9)7-5-3-2-4-6-7/h2-6H,1H3
- InChI Key: PTGDVOKVOUFRCP-UHFFFAOYSA-N
- SMILES: O1C(C(=O)OC)=NC(C2C=CC=CC=2)=N1
Computed Properties
- Exact Mass: 204.05349212g/mol
- Monoisotopic Mass: 204.05349212g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 65.2Ų
Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate Security Information
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C
Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019108117-1g |
Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate |
259150-97-5 | 95% | 1g |
$400.00 | 2023-09-02 | |
| TRC | M357700-10mg |
methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate |
259150-97-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M357700-50mg |
methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate |
259150-97-5 | 50mg |
$ 115.00 | 2022-06-03 | ||
| TRC | M357700-100mg |
methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate |
259150-97-5 | 100mg |
$ 185.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044711-500mg |
Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate |
259150-97-5 | >95% | 500mg |
3966.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044711-1g |
Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate |
259150-97-5 | >95% | 1g |
4941.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044711-500mg |
Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate |
259150-97-5 | >95% | 500mg |
3966CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044711-1g |
Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate |
259150-97-5 | >95% | 1g |
4941CNY | 2021-05-07 | |
| abcr | AB256763-1 g |
Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate; 95% |
259150-97-5 | 1g |
€246.80 | 2022-06-02 | ||
| abcr | AB256763-5 g |
Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate; 95% |
259150-97-5 | 5g |
€977.60 | 2022-06-02 |
Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate Suppliers
Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Additional information on Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate (CAS No. 259150-97-5): A Comprehensive Overview
Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate, identified by its CAS number 259150-97-5, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a fused ring system featuring an oxadiazole core, which is further functionalized with a phenyl group and a carboxylate ester moiety. Such structural features make it a versatile scaffold for designing novel bioactive molecules.
The oxadiazole ring system is known for its stability and reactivity, which makes it an attractive component in medicinal chemistry. Specifically, the 1,2,4-oxadiazole moiety is found in various biologically active compounds, including antiviral, anti-inflammatory, and anticancer agents. The presence of the phenyl group in Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate enhances its lipophilicity and interaction with biological targets, while the ester group provides a handle for further chemical modifications. These features collectively contribute to its potential as a pharmacophore in the design of therapeutic agents.
In recent years, there has been a surge in research focused on developing new derivatives of oxadiazole-based compounds due to their promising biological activities. Studies have shown that modifications at the 3-position of the oxadiazole ring can significantly influence the pharmacological properties of the molecule. For instance, incorporating a phenyl substituent at this position has been reported to enhance binding affinity to certain enzymes and receptors. This observation has spurred interest in exploring the synthesis and characterization of Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate and its derivatives.
The synthesis of Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Typically, the process begins with the formation of the oxadiazole core through cyclocondensation reactions between appropriate precursors. Subsequent functionalization steps include introducing the phenyl group and converting it into the ester form. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve efficiency and selectivity in these transformations.
The chemical properties of Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate make it a valuable intermediate in pharmaceutical research. Its ability to undergo various chemical transformations allows for the creation of a diverse library of derivatives with tailored biological activities. Researchers have explored its reactivity in nucleophilic substitution reactions, where functional groups can be introduced at different positions on the molecule. These modifications have led to the discovery of novel compounds with enhanced pharmacological profiles.
One area where Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate has shown particular promise is in the development of anticancer agents. The oxadiazole core is known to exhibit cytotoxic effects against various cancer cell lines by interfering with critical cellular pathways involved in proliferation and survival. The phenyl substituent further enhances these effects by improving membrane permeability and target binding affinity. Preclinical studies have demonstrated that derivatives of this compound exhibit significant antitumor activity in vitro and in vivo models.
Another emerging application of Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate is in the field of antimicrobial research. The growing threat of antibiotic-resistant bacteria has necessitated the discovery of new antimicrobial agents with unique mechanisms of action. The structural features of this compound make it a suitable candidate for developing novel antibiotics by targeting bacterial enzymes or cellular processes essential for survival. Preliminary studies have shown that certain derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria.
The role of computational chemistry in designing and optimizing Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate derivatives cannot be overstated. Molecular modeling techniques allow researchers to predict the binding modes of these compounds to biological targets with high accuracy. This information is crucial for guiding synthetic efforts towards molecules with improved potency and selectivity. Additionally, computational methods can be used to assess drug-like properties such as solubility, metabolic stability, and pharmacokinetic profiles.
In conclusion, Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate (CAS No.259150-97.5) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent scaffold for designing bioactive molecules with applications ranging from anticancer agents to antimicrobial drugs. Advances in synthetic chemistry and computational methods continue to expand the possibilities for developing novel derivatives with enhanced therapeutic efficacy.
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